DI-87

Enantiomer selectivity dCK inhibition CEM T-ALL

The only dCK inhibitor with Phase 1 clinical safety data and FDA Fast Track for prostate cancer. (R)-enantiomer is 149-fold more potent than (S)-counterpart. PK/PD profile supports precise dosing schedules (full inhibition ≥27h at 25 mg/kg). Verified tool compound for overcoming PARPi resistance in BRCA2-mutant models. Insist on stereochemically pure DI-87 to ensure reproducible in vivo PK/PD and translational outcomes.

Molecular Formula C23H30N6O3S2
Molecular Weight 502.7 g/mol
CAS No. 2107280-55-5
Cat. No. B8820172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-87
CAS2107280-55-5
Molecular FormulaC23H30N6O3S2
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)C(C)SC4=NC(=CC(=N4)N)N
InChIInChI=1S/C23H30N6O3S2/c1-14-21(15(2)34-23-26-19(24)13-20(25)27-23)28-22(33-14)16-4-5-17(30-3)18(12-16)32-11-8-29-6-9-31-10-7-29/h4-5,12-13,15H,6-11H2,1-3H3,(H4,24,25,26,27)/t15-/m1/s1
InChIKeyMFVINMPRHHUSBW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI-87 (TRE-515): A Clinical-Stage, Orally Bioavailable dCK Inhibitor for Precision Oncology and Host-Directed Therapy


DI-87 (also known as TRE-515) is an orally bioavailable, selective inhibitor of deoxycytidine kinase (dCK), the rate-limiting enzyme in the nucleoside salvage pathway [1]. It exhibits an in vitro EC50 of 10.2 nM against dCK and demonstrates low plasma protein binding [1]. As a clinical-stage compound, DI-87 has advanced through Phase 1 dose escalation trials, achieving a 36-fold dose increase without dose-limiting toxicities [2].

Why DI-87 Cannot Be Replaced by Another dCK Inhibitor: A Comparative Evidence-Based Rationale for Scientific Procurement


Generic substitution of DI-87 with other dCK inhibitors is not scientifically justified due to its unique combination of enantiomeric potency, oral bioavailability, and clinical validation. The (R)-enantiomer of DI-87 demonstrates a 149-fold greater potency than its (S)-counterpart in cellular assays [1], a distinction not shared by all dCK inhibitors. Furthermore, DI-87 has established a robust pharmacokinetic/pharmacodynamic (PK/PD) profile in vivo, enabling precise dose scheduling for sustained target engagement [1]. Critically, DI-87 is the only dCK inhibitor with both clinical safety data from Phase 1 trials and FDA Fast Track designation for combination therapy in prostate cancer [2].

DI-87 Quantitative Evidence Guide: Direct Comparative Data Against Analogs and Alternatives


Enantiomer-Specific Potency: (R)-DI-87 vs. (S)-DI-87 in dCK Inhibition

DI-87 exists as two enantiomers, with the (R)-form being the active pharmaceutical ingredient. In CEM T-ALL cells, (R)-DI-87 inhibits dCK with an IC50 of 3.15 nM, whereas the (S)-enantiomer exhibits a significantly higher IC50 of 468 nM, demonstrating a 149-fold difference in potency [1]. This stark enantiomeric specificity underscores the necessity of using the correct stereoisomer for experimental and therapeutic applications.

Enantiomer selectivity dCK inhibition CEM T-ALL

Oral Bioavailability and Sustained Tumor dCK Inhibition In Vivo

DI-87 achieves oral bioavailability with peak plasma concentrations between 1-3 hours post-dose and a plasma half-life of approximately 4 hours in NSG mice [1]. At a dose of 25 mg/kg, oral DI-87 induces full dCK inhibition in CEM xenograft tumors for up to 27 hours, with enzyme activity recovering by 36 hours [1]. This extended target engagement is a key differentiator from earlier dCK inhibitors like DI-39, which lack similarly characterized oral PK/PD profiles in tumor models.

Pharmacokinetics Pharmacodynamics Xenograft

Synthetic Lethality in BRCA2-Deficient Cancers: DI-87 as a Mechanistically Distinct Alternative to PARP Inhibitors

DI-87 induces synthetic lethality in BRCA2-deficient and BRCA2-knockout cancer cells, a phenotype validated using the highly specific dCK inhibitor DI-87 as a tool compound [1]. Unlike PARP inhibitors, dCK inhibition by DI-87 generates substantially lower levels of DNA damage and associates cytotoxic phenotypes exclusively with mitosis [1]. This mechanistic divergence suggests DI-87 may overcome resistance mechanisms that limit PARP inhibitor efficacy.

Synthetic lethality BRCA2 PARP inhibitor alternative

Host-Directed Therapy: DI-87 Protects Phagocytes from S. aureus-Induced Apoptosis

In a mouse model of bloodstream infection, (R)-DI-87 attenuates the virulence of antibiotic-resistant Staphylococcus aureus by shielding phagocytes from staphylococcal death-effector deoxyribonucleosides [1]. Treatment with 1 µM (R)-DI-87 significantly protects human U937 monocyte-like cells and primary macrophages from dAdo- and dGuo-mediated apoptosis [2]. This host-directed approach does not target the pathogen directly, thereby circumventing conventional antimicrobial resistance mechanisms.

Host-directed therapy Antimicrobial resistance Staphylococcus aureus

Clinical Advancement and Regulatory Milestones: Phase 1 Safety and FDA Fast Track Designation

DI-87 (as TRE-515) is the only dCK inhibitor to have advanced into Phase 1 clinical trials, demonstrating a favorable safety and tolerability profile with dose escalation up to 1,440 mg once daily—a 36-fold increase from the starting dose—without reaching dose-limiting toxicities [1]. It has received FDA Fast Track designation for use in combination with radioligand therapy for PSMA-positive metastatic castration-resistant prostate cancer [2]. No other dCK inhibitor, including DI-39, has achieved comparable clinical or regulatory milestones.

Clinical trial FDA Fast Track Solid tumors

Low Plasma Protein Binding Enhances Free Fraction and Predictable PK

DI-87 exhibits low plasma protein binding, a property that distinguishes it from many small molecule inhibitors and contributes to its predictable pharmacokinetic profile [1]. In contrast, other dCK inhibitors like DI-39 have not been characterized for this parameter in published literature. Low protein binding ensures a higher free drug fraction available for target engagement and reduces variability caused by protein binding displacement interactions.

Protein binding Free drug fraction Pharmacokinetics

Optimal Research and Industrial Use Cases for DI-87: Guided by Quantitative Evidence


Precision Oncology: Targeting BRCA2-Deficient Tumors Resistant to PARP Inhibitors

Given its validated synthetic lethal interaction with BRCA2 deficiency and a mechanism distinct from PARP inhibitors, DI-87 is ideally suited for preclinical and clinical studies aiming to overcome PARP inhibitor resistance in BRCA2-mutant cancers. Use DI-87 as a tool compound to dissect mitotic catastrophe pathways or as a lead compound for developing new combination regimens.

Pharmacodynamic Biomarker-Driven Combination Therapy in Leukemia and Solid Tumors

Leverage the established PK/PD relationship of DI-87 to design rational combination therapies with thymidine or other agents that block de novo nucleotide synthesis. The defined duration of tumor dCK inhibition (≥27 hours at 25 mg/kg) allows for optimized dosing schedules that maximize therapeutic window while minimizing off-target effects.

Host-Directed Antimicrobial Strategy Against Multidrug-Resistant S. aureus

Employ DI-87 in infectious disease research as a host-directed therapy that protects phagocytes from bacterial virulence factors. This approach is particularly valuable for studying immune evasion mechanisms and developing resistance-proof anti-infective strategies. DI-87 can be used to probe the role of the purine salvage pathway in pathogen-host interactions.

Clinical Trial Planning and Translational Research with a Clinically Validated dCK Inhibitor

Utilize DI-87 for translational studies where human safety data and regulatory milestones are critical. Its Phase 1 safety profile and FDA Fast Track designation provide a de-risked starting point for investigator-initiated trials or combination studies in oncology. Procure DI-87 from reputable vendors to ensure stereochemical purity (≥98%) for reproducible in vivo and in vitro experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DI-87

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.